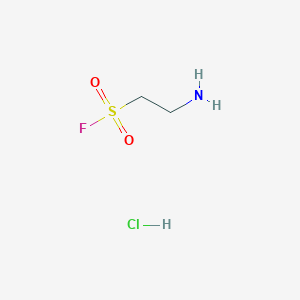

Fluoruro de 2-aminoetano-1-sulfonilo clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Aminoethane-1-sulfonyl fluoride hydrochloride, also known as AEBSF·HCl, is a chemical compound frequently used in scientific research as an inhibitor of serine proteases. It has a CAS Number of 1169199-27-2 and a molecular weight of 163.6 .

Molecular Structure Analysis

The InChI code for 2-Aminoethane-1-sulfonyl fluoride hydrochloride is1S/C2H6FNO2S.ClH/c3-7(5,6)2-1-4;/h1-2,4H2;1H . This indicates that the molecule is composed of 2 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 2 oxygen atoms, 1 sulfur atom, and 1 chloride atom . Physical and Chemical Properties Analysis

2-Aminoethane-1-sulfonyl fluoride hydrochloride is a powder with a molecular weight of 163.6 . It is stored at a temperature of 4 degrees Celsius . Unfortunately, other physical and chemical properties such as density, melting point, and boiling point were not available in the search results.Aplicaciones Científicas De Investigación

Síntesis orgánica

Los fluoruro de sulfonilo, incluido el fluoruro de 2-aminoetano-1-sulfonilo clorhidrato, han encontrado aplicaciones generalizadas en la síntesis orgánica . Se utilizan como intermediarios en la síntesis de una amplia gama de compuestos orgánicos debido a su equilibrio único de estabilidad-reactividad .

Biología química

En el campo de la biología química, los fluoruro de sulfonilo se utilizan como sondas covalentes. Interactúan selectivamente con aminoácidos o proteínas específicos del contexto, lo que permite la orientación eficiente de los residuos de aminoácidos del sitio activo .

Descubrimiento de fármacos

Los fluoruro de sulfonilo juegan un papel importante en el descubrimiento de fármacos. Por ejemplo, el fluoruro de (2-aminoetil)bencenosulfonilo (AEBSF), cuya sal de clorhidrato se denomina Pefabloc®, es un inhibidor de la serina proteasa de uso común . Estos inhibidores pueden desarrollarse en fármacos que inactivan las enzimas, proporcionando tratamientos potenciales para diversas enfermedades .

Ciencia de materiales

En la ciencia de los materiales, los fluoruro de sulfonilo se utilizan debido a sus propiedades químicas únicas. Su relativamente baja reactividad hacia la sustitución nucleofílica y la propiedad heterolítica exclusiva los hacen útiles en la creación de materiales funcionales .

Aplicaciones antibacterianas

Se ha encontrado que el fluoruro de 2-nitrobencenosulfonilo (NBSF) es eficaz para matar bacterias gramnegativas. El grupo fluoruro de sulfonilo podría reaccionar posiblemente con proteínas diana directamente o a través de un intermedio .

Aplicaciones de diagnóstico

Los fluoruro de sulfonilo tienen valor diagnóstico en biomarcadores marcados con 18F en tomografía por emisión de positrones. Por ejemplo, el fluoruro de [18F]4-formilbencenosulfonilo ([18F]FBSF) se utiliza como un sintón de marcado radiactivo .

Mecanismo De Acción

Target of Action

The primary targets of 2-Aminoethane-1-sulfonyl fluoride hydrochloride are serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .

Mode of Action

2-Aminoethane-1-sulfonyl fluoride hydrochloride irreversibly inhibits serine proteases by reacting with the hydroxyl group in the active site of these enzymes . This interaction prevents the enzymes from catalyzing their respective reactions, leading to a change in the biochemical processes they are involved in .

Biochemical Pathways

By inhibiting serine proteases, 2-Aminoethane-1-sulfonyl fluoride hydrochloride affects several biochemical pathways. For instance, it can disrupt the digestion process, hinder the immune response, affect blood coagulation, and alter cell signaling pathways . The downstream effects of these disruptions depend on the specific protease being inhibited and the biological process it is involved in .

Pharmacokinetics

Like other small molecules, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, determining its effectiveness in inhibiting serine proteases .

Result of Action

The molecular and cellular effects of 2-Aminoethane-1-sulfonyl fluoride hydrochloride’s action are the inhibition of serine proteases and the subsequent disruption of the biological processes they are involved in . This can lead to various physiological effects, depending on the specific proteases being inhibited .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Aminoethane-1-sulfonyl fluoride hydrochloride . For instance, extreme pH or temperature conditions could affect the compound’s stability, while the presence of other molecules could compete with the compound for binding to serine proteases .

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 . These statements provide guidance on how to handle the compound safely.

Propiedades

IUPAC Name |

2-aminoethanesulfonyl fluoride;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6FNO2S.ClH/c3-7(5,6)2-1-4;/h1-2,4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYBPWSRDARZHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClFNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169199-27-2 |

Source

|

| Record name | 2-aminoethane-1-sulfonyl fluoride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2374338.png)

![ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2374339.png)

![N-cyclohexyl-4-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methylbenzenesulfonamide](/img/structure/B2374344.png)

![[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-acetyloxybenzoate](/img/structure/B2374345.png)

![N-[2-[3-(Aminosulfonyl)-4-methoxyphenyl]ethyl]-5-chloro-2-methoxy-benzamide](/img/structure/B2374347.png)

![N-(5-{2-[(4-aminophenyl)amino]-1,3-thiazol-4-yl}-4-methyl-1,3-thiazol-2-yl)acetamide hydrobromide](/img/structure/B2374351.png)

![N-(2,3-dimethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2374354.png)

![1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole](/img/structure/B2374357.png)